Monoglucosyldiacylglycerol Synthase Substrate Specificity: OPG vs. Dipalmitoyl-DAG Activity Comparison
In enzymatic assays with monoglucosyldiacylglycerol synthase (EC 2.4.1.336) from Synechocystis, 1-oleoyl-2-palmitoyl-sn-glycerol (OPG) serves as the reference substrate for glucosylation activity. The enzyme exhibits approximately 20% relative activity when 1,2-dipalmitoyl-sn-glycerol is provided as the substrate compared to OPG [1]. This quantifies the enzyme's preference for the mixed-chain OPG substrate bearing an unsaturated sn-1 oleoyl moiety over the fully saturated dipalmitoyl counterpart.
| Evidence Dimension | Relative enzyme activity (monoglucosyldiacylglycerol synthase, EC 2.4.1.336) |
|---|---|
| Target Compound Data | Defined as reference substrate (100% relative activity) |
| Comparator Or Baseline | 1,2-dipalmitoyl-sn-glycerol (saturated DAG) |
| Quantified Difference | ~80% reduction in relative activity; comparator exhibits approximately 20% of OPG activity |
| Conditions | Enzymatic assay with monoglucosyldiacylglycerol synthase from Synechocystis sp. (cyanobacteria) in lipid synthesis pathway context |
Why This Matters
This differential activity demonstrates that OPG cannot be functionally replaced by saturated DAG analogs in cyanobacterial lipid biosynthesis assays, informing substrate selection for glycolipid synthesis studies.
- [1] BRENDA Enzyme Database. EC 2.4.1.336 - monoglucosyldiacylglycerol synthase: Literature summary extracted for substrate specificity with 1-oleoyl-2-palmitoyl-sn-glycerol vs. 1,2-dipalmitoyl-sn-glycerol. View Source
